3,5-Di(trifluoromethyl)aniline

C-H activation Palladium catalysis 9-Fluorenone synthesis

3,5-Di(trifluoromethyl)aniline (CAS 328-74-5) is a fluorinated aromatic amine bearing two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring. This substitution pattern imparts a markedly reduced basicity (predicted pKa = 2.15 ± 0.10) and elevated lipophilicity (consensus logP ≈ 3.5; experimental logP ≈ 3.89) relative to unsubstituted aniline or mono-trifluoromethyl analogs.

Molecular Formula C8H5F6N
Molecular Weight 229.12 g/mol
CAS No. 328-74-5
Cat. No. B1329491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di(trifluoromethyl)aniline
CAS328-74-5
Molecular FormulaC8H5F6N
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F
InChIInChI=1S/C8H5F6N/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H,15H2
InChIKeyCDIDGWDGQGVCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3,5-Di(trifluoromethyl)aniline (CAS 328-74-5): Structural Baseline and Key Physicochemical Properties


3,5-Di(trifluoromethyl)aniline (CAS 328-74-5) is a fluorinated aromatic amine bearing two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring [1]. This substitution pattern imparts a markedly reduced basicity (predicted pKa = 2.15 ± 0.10) and elevated lipophilicity (consensus logP ≈ 3.5; experimental logP ≈ 3.89) relative to unsubstituted aniline or mono-trifluoromethyl analogs. As a liquid at ambient temperature (density: 1.467 g/mL at 25 °C; boiling point: 85 °C at 15 mmHg) , it serves as a versatile building block for introducing a strongly electron-deficient aromatic ring into pharmaceutical candidates, agrochemicals, and functional materials.

Why Generic Substitution Fails for 3,5-Di(trifluoromethyl)aniline (CAS 328-74-5) in Critical Synthetic Applications


The performance of 3,5-Di(trifluoromethyl)aniline in cross-coupling catalysis, organocatalyst construction, and bioisosteric replacement is intrinsically linked to the precise 3,5-bis(trifluoromethyl) substitution pattern. Generic substitution with mono-trifluoromethyl analogs (e.g., 4-trifluoromethylaniline) fails to provide the requisite electron deficiency and steric environment needed for efficient monodentate transient directing group (MonoTDG) behavior in Pd-catalyzed C-H activation sequences [1]. Similarly, replacement with 3,5-dichloroaniline introduces substantially different electronic and lipophilic properties that alter reaction yields, product regioselectivity, and downstream biological activity of derived pharmaceutical or agrochemical intermediates [2]. The quantitative evidence below demonstrates that the 3,5-bis(trifluoromethyl) configuration is not an interchangeable structural feature but a functional determinant of synthetic efficiency and product performance.

3,5-Di(trifluoromethyl)aniline (CAS 328-74-5): Quantitative Evidence for Differentiated Performance versus Structural Analogs


Monodentate Transient Directing Group (MonoTDG) Efficiency in Pd-Catalyzed Cross-Coupling

In Pd-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, commercially available 3,5-bis(trifluoromethyl)aniline functions as a highly efficient monodentate transient directing group (MonoTDG), enabling a dual C-H bond activation sequence. The electron-withdrawing nature of the two CF₃ groups is essential for this reactivity; mono-substituted or unsubstituted anilines lack sufficient electrophilicity to coordinate Pd in the requisite transient manner, resulting in substantially lower or no product formation. [1]

C-H activation Palladium catalysis 9-Fluorenone synthesis

Synthetic Yield for Takemoto's Organocatalyst Construction

3,5-Bis(trifluoromethyl)aniline serves as the essential aryl amine component in the two-step synthesis of Takemoto's bifunctional thiourea-tertiary amine organocatalyst. The two CF₃ groups enhance the acidity of the thiourea NH protons, strengthening hydrogen-bond donor capacity for substrate activation. While the publication reports the overall synthetic procedure rather than comparative yields with alternative anilines, the catalyst's performance in asymmetric transformations is critically dependent on the 3,5-bis(trifluoromethyl) substitution pattern.

Organocatalysis Thiourea catalyst Asymmetric synthesis

Electron-Withdrawing Capacity versus 3,5-Dichloroaniline

The two trifluoromethyl groups at the 3- and 5-positions exert a strong electron-withdrawing inductive effect (-I) that significantly deactivates the aromatic ring toward electrophilic substitution while activating it toward nucleophilic aromatic substitution (SNAr) relative to halogen-substituted analogs. While direct experimental head-to-head reactivity data were not identified in the searched literature, the fundamental electronic distinction between -CF₃ (Hammett σₘ = 0.43, σₚ = 0.54) and -Cl (σₘ = 0.37, σₚ = 0.23) establishes that 3,5-bis(trifluoromethyl)aniline is substantially more electron-deficient than 3,5-dichloroaniline, particularly at the para position relative to the amino group. [1]

Hammett constants Electron-withdrawing group Reactivity prediction

Lipophilicity and Hydrogen-Bond Donor Capacity versus Unsubstituted Aniline

The introduction of two trifluoromethyl groups dramatically alters the physicochemical profile of the aniline core. The predicted pKa of 2.15 ± 0.10 represents a decrease of approximately 2.5 log units relative to unsubstituted aniline (pKa ≈ 4.6), reflecting substantially reduced basicity and altered hydrogen-bond donor capacity of the amino group. Concurrently, the consensus logP of 3.53 is approximately 2.5-3.0 log units higher than unsubstituted aniline (logP ≈ 0.9), indicating markedly enhanced lipophilicity. These changes are not incremental but transformative for the compound's behavior in biological systems and organic reaction media.

Lipophilicity pKa Bioisostere ADME

Commercial Purity Benchmarking for Reproducible Research

Commercial suppliers report purities for 3,5-Di(trifluoromethyl)aniline typically at 98% or higher, with one supplier reporting 99.79% purity and batch-specific certificates of analysis including NMR, HPLC, and GC characterization . In the context of sensitive catalytic applications such as the Pd-catalyzed MonoTDG cross-coupling [1], impurities (particularly residual metals or halogenated byproducts) can poison catalysts or introduce side reactions, directly impacting yield reproducibility and product quality.

Purity specification Quality control Reproducibility

3,5-Di(trifluoromethyl)aniline (CAS 328-74-5): High-Value Application Scenarios Aligned with Differentiated Performance Evidence


Pd-Catalyzed C-H Activation Using Transient Directing Group (TDG) Strategy

This compound is the commercially available Mono-TDG of choice for the Pd-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes to access 9-fluorenones. The methodology yields symmetrical and unsymmetrical 9-fluorenones in 32-72% yield with excellent regioselectivity and broad functional group compatibility. Substitution with less electron-deficient anilines fails to enable this dual C-H activation sequence. [1]

Synthesis of Takemoto's Bifunctional Thiourea Organocatalyst

This aniline is an essential starting material for the two-step preparation of Takemoto's catalyst, a widely used bifunctional thiourea-tertiary amine organocatalyst for asymmetric Michael additions and related transformations. The 3,5-bis(trifluoromethyl) substitution pattern is required to achieve the optimal hydrogen-bond donor acidity of the thiourea moiety; replacement with mono-CF₃ or halogenated analogs alters catalyst performance and enantioselectivity.

Pharmaceutical Intermediate for Electron-Deficient Aromatic Cores

The strongly electron-deficient aromatic ring of 3,5-Di(trifluoromethyl)aniline serves as a privileged scaffold in medicinal chemistry, where it functions as a metabolically stable bioisostere for carboxylic acids or halogenated aryl groups. The compound is a documented intermediate in the synthesis of the second-generation cephalosporin antibiotic cefaclor and the nonsteroidal anti-inflammatory drug niflumic acid. The reduced basicity (pKa 2.15) and elevated lipophilicity (logP ~3.5) relative to unsubstituted aniline translate to improved membrane permeability and altered pharmacokinetic profiles in derived drug candidates. [2]

Agrochemical Intermediate for Fluorinated Fungicides

3,5-Di(trifluoromethyl)aniline is a key building block in the synthesis of flutriafol, a triazole fungicide used for control of fungal diseases in cereals, fruits, and vegetables. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the active ingredient, improving plant uptake and field persistence relative to non-fluorinated analogs. The compound is also employed in the production of mesosulfuron-methyl herbicide. [2] [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Di(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.